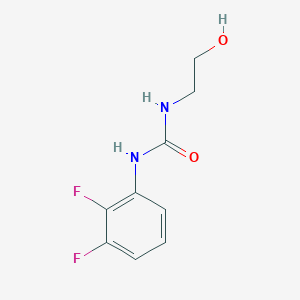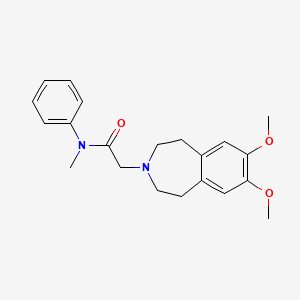
1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a tetrazole derivative that has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone is not fully understood, but it has been suggested that it acts as a pheromone-like substance that can stimulate the hypothalamus-pituitary-gonadal axis in animals. 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to increase the expression of growth hormone-releasing hormone (GHRH) in the hypothalamus, which can stimulate the release of growth hormone from the pituitary gland. Additionally, 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone has been shown to increase the activity of digestive enzymes in animals, which can enhance nutrient absorption and utilization.
Biochemical and Physiological Effects:
1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone has been shown to have several biochemical and physiological effects in animals, including increased growth rate, feed intake, and nutrient utilization. 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to improve the flavor and aroma of meat products and enhance the survival rate and growth rate of fish and shrimp. In vitro studies have suggested that 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone may have anticancer properties, as it has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone has several advantages for lab experiments, including its high yield and purity, and its potential applications in various fields. However, 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone has some limitations, including its potential toxicity, which requires careful handling and storage. 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone is also relatively expensive, which may limit its use in some experiments.
未来方向
There are several future directions for the study of 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone, including further investigation of its mechanism of action and physiological effects in animals. 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone may also have potential applications in other fields, such as cosmetics and fragrance industries. Additionally, 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone may have potential as a therapeutic agent for various diseases, including cancer. Further research is needed to fully understand the potential of 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone in various fields and to develop new applications for this compound.
In conclusion, 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone can be synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively. 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone has several advantages for lab experiments, including its high yield and purity, but also has some limitations, including its potential toxicity and high cost. Further research is needed to fully understand the potential of 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone in various fields and to develop new applications for this compound.
合成方法
1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone can be synthesized using several methods, including the reaction of morpholine with 2-phenylacetic acid, followed by the reaction of the resulting product with sodium azide and ethyl chloroformate. Another method involves the reaction of morpholine with 2-bromo-2-phenylacetonitrile, followed by the reaction of the resulting product with sodium azide and ethyl chloroformate. The yield of 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone using these methods is typically high, and the purity can be enhanced using various purification techniques.
科学研究应用
1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone has been shown to increase the growth rate and feed intake of various animals, including pigs, chickens, and fish. 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been used as a feed additive to enhance the flavor and aroma of meat products. In aquaculture, 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone has been used to improve the survival rate and growth rate of fish and shrimp. In medicine, 1-(3,3-Dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-2-(5-phenyltetrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-15(2)11-22-9-8-19(15)13(21)10-20-17-14(16-18-20)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJRIXANBPBSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CN2N=C(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7531983.png)

![2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7532018.png)


![N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B7532035.png)

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B7532047.png)